REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]O)=[C:4]([CH3:10])[CH:3]=1.S(Cl)([Cl:13])=O>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][Cl:13])=[C:4]([CH3:10])[CH:3]=1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)CO)C
|
Name
|
|
Quantity
|
65.3 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux, for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOAc (300 mL)
|
Type
|
ADDITION
|
Details
|
added carefully to saturated aqueous NaHCO3 (500 mL)
|
Type
|
CUSTOM
|
Details
|
The EtOAc layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)CCl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 157 mmol | |
AMOUNT: MASS | 34.19 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |